molecular formula C15H21ClN2O3S B6093589 N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide

Cat. No.: B6093589
M. Wt: 344.9 g/mol
InChI Key: QIPVTJRTQYYCPK-UHFFFAOYSA-N
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Description

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide is a complex organic compound with a unique structure that includes a chlorophenyl group, a pyrrolidinone ring, and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common route involves the alkylation of 3-chlorophenylacetic acid with an appropriate alkylating agent to form the corresponding ester. This ester is then subjected to a series of reactions, including cyclization to form the pyrrolidinone ring and subsequent sulfonation to introduce the sulfonamide group. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost considerations, and environmental impact. Industrial production typically emphasizes the optimization of reaction conditions to maximize yield and minimize waste, often employing advanced techniques such as high-throughput screening and process intensification.

Chemical Reactions Analysis

Types of Reactions

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine or other reduced forms.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can lead to a variety of derivatives with different functional groups.

Scientific Research Applications

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals, polymers, and other materials with specific properties.

Mechanism of Action

The mechanism by which N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The compound’s sulfonamide group can form hydrogen bonds with active site residues, while the chlorophenyl group may engage in hydrophobic interactions. These interactions can modulate the activity of the target protein, leading to changes in cellular pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    N-[1-[2-(4-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Similar structure but with a different position of the chlorine atom.

    N-[1-[2-(3-bromophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide: Bromine instead of chlorine.

    N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]butane-1-sulfonamide: Different alkyl chain length.

Uniqueness

The unique combination of the chlorophenyl group, pyrrolidinone ring, and sulfonamide group in N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide provides distinct chemical and biological properties

Properties

IUPAC Name

N-[1-[2-(3-chlorophenyl)ethyl]-5-oxopyrrolidin-3-yl]propane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21ClN2O3S/c1-2-8-22(20,21)17-14-10-15(19)18(11-14)7-6-12-4-3-5-13(16)9-12/h3-5,9,14,17H,2,6-8,10-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIPVTJRTQYYCPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCS(=O)(=O)NC1CC(=O)N(C1)CCC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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